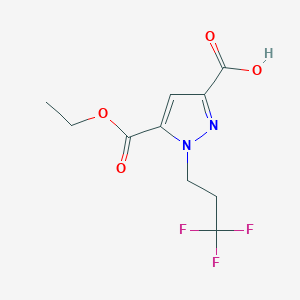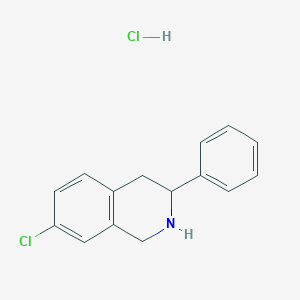
Dopamine D2 receptor antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El antagonista del receptor de dopamina D2-1 es un compuesto que se une e inhibe la activación de los receptores de dopamina D2. Estos receptores forman parte del sistema dopaminérgico, que desempeña un papel crucial en la regulación de diversas funciones fisiológicas, incluido el control motor, la cognición, la recompensa y la señalización endocrina . Los antagonistas del receptor de dopamina D2 se utilizan comúnmente en el tratamiento de trastornos psiquiátricos y neurológicos como la esquizofrenia, el trastorno bipolar y la enfermedad de Parkinson .
Métodos De Preparación
La síntesis del antagonista del receptor de dopamina D2-1 implica varios pasos, incluida la acilación de anilinas adecuadas con cloruro de cloroacetilo o cloruro de 3-cloropropionilo . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
El antagonista del receptor de dopamina D2-1 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes utilizados en las reacciones de oxidación incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes utilizados en las reacciones de reducción incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del antagonista del receptor de dopamina D2-1 puede resultar en la formación de quinonas correspondientes, mientras que la reducción puede producir las aminas correspondientes .
Aplicaciones Científicas De Investigación
El antagonista del receptor de dopamina D2-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El antagonista del receptor de dopamina D2-1 ejerce sus efectos uniéndose a los receptores de dopamina D2 e inhibiendo su activación. Esto evita las vías de señalización descendentes que normalmente se activan por la dopamina, lo que lleva a una reducción de los efectos fisiológicos mediados por estos receptores . Los objetivos moleculares del antagonista del receptor de dopamina D2-1 incluyen los receptores de dopamina D2, que son receptores acoplados a proteínas G que regulan diversas vías de señalización intracelular .
Comparación Con Compuestos Similares
El antagonista del receptor de dopamina D2-1 se puede comparar con otros compuestos similares, como:
Haloperidol: Un derivado de la butirofenona utilizado para tratar la esquizofrenia y otras psicosis.
Clozapina: Un antipsicótico atípico utilizado para tratar la esquizofrenia y los trastornos esquizoafectivos.
El antagonista del receptor de dopamina D2-1 es único en su afinidad de unión específica y selectividad para los receptores de dopamina D2, lo que lo convierte en una herramienta valiosa para estudiar el sistema dopaminérgico y desarrollar agentes terapéuticos .
Propiedades
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJDLRACOBTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)


![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943101.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)
![N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2943106.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2943108.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)

![6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2943113.png)
![(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943117.png)

